molecular formula C17H16N2O2S B5584537 2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5584537
M. Wt: 312.4 g/mol
InChI Key: GSEJFQATWFVODO-UHFFFAOYSA-N
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Description

WAY-296818 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta (CK1δ). This compound has a molecular formula of C17H16N2O2S and a molecular weight of 312.39 g/mol . It is primarily used in scientific research to study the inhibition of casein kinase 1 delta, which is involved in various cellular processes.

Chemical Reactions Analysis

WAY-296818 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the aromatic ring and the functional groups attached to it .

Scientific Research Applications

WAY-296818 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of casein kinase 1 delta and its effects on various cellular processes. In biology, the compound is used to investigate the role of casein kinase 1 delta in cell signaling, circadian rhythms, and neurodegenerative diseases. In medicine, WAY-296818 is being explored as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of WAY-296818 involves the inhibition of casein kinase 1 delta. This enzyme plays a crucial role in regulating various cellular processes, including cell division, DNA repair, and circadian rhythms. By inhibiting casein kinase 1 delta, WAY-296818 disrupts these processes, leading to changes in cell signaling and function. The molecular targets and pathways involved in this inhibition are still being studied, but it is known that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

WAY-296818 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include other casein kinase inhibitors, such as IC261 and D4476. WAY-296818 is distinguished by its higher potency and selectivity for casein kinase 1 delta. This makes it a valuable tool for studying the specific functions of this enzyme and its role in various diseases .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEJFQATWFVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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